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Compound of Interest

Compound Name: DDR-TRK-1N

Cat. No.: B1192645

Get Quote

Executive Summary
DDR-TRK-1 is a high-quality chemical probe designed for the selective dual inhibition of

Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRKA/B/C). Unlike

broad-spectrum kinase inhibitors (e.g., Dasatinib) which exhibit significant off-target effects,

DDR-TRK-1 offers a refined tool for dissecting collagen-receptor signaling in fibrosis and

oncology.

To ensure experimental rigor, this compound must be used alongside its matched negative

control, DDR-TRK-1N. This application note delineates the optimal concentration windows,

handling protocols, and validation workflows required to generate publication-quality data.

Key Recommendations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1192645?utm_src=pdf-interest
https://www.benchchem.com/product/b1192645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Mechanism of Action & Signaling Context[1][3][4][5]
[6]
DDR1 and DDR2 are unique receptor tyrosine kinases (RTKs) activated by triple-helical

collagen rather than soluble growth factors.[1] Upon collagen binding, DDRs undergo

autophosphorylation, triggering downstream pathways (MAPK, PI3K/Akt, NF-κB) that drive cell

migration, proliferation, and extracellular matrix (ECM) remodeling.

DDR-TRK-1 functions as an ATP-competitive inhibitor.[3] By occupying the ATP-binding pocket

of the kinase domain, it prevents the transfer of phosphate to tyrosine residues (e.g., Y792 on

DDR1), effectively silencing the signaling cascade.

Diagram 1: DDR1 Signaling & Inhibition Mechanism

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1192645?utm_src=pdf-body-href
https://www.thesgc.org/chemical-probes/ddr-trk-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4336622/
https://www.benchchem.com/product/b1192645?utm_src=pdf-body-href
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: DDR-TRK-1 acts as an ATP-competitive inhibitor, blocking the collagen-induced

autophosphorylation of DDR1 and subsequent downstream fibrotic/oncogenic signaling.

Dose Optimization: The "Why" Behind 5 µM
Selecting the correct concentration is a balance between Biochemical Potency (cell-free) and

Cellular Potency (in culture).

Potency Data Summary
The table below illustrates the shift in IC₅₀ values when moving from a purified enzyme assay

to a live-cell environment. This shift—often 10x to 100x—is due to high intracellular ATP

concentrations (millimolar range) competing with the inhibitor, as well as membrane

permeability factors.
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The Justification for 5 µM
Complete Target Coverage: At 5 µM, the concentration is approximately 10-50 fold higher

than the cellular IC₅₀ (NanoBRET). This ensures >95% target occupancy even in the

presence of high intracellular ATP.

Selectivity Window: The Structural Genomics Consortium (SGC) and validation studies

indicate that off-target toxicity (e.g., inhibition of CDK11) becomes relevant above 10 µM.
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Negative Control Parity: The negative control, DDR-TRK-1N, is non-toxic at 5 µM but begins

to show non-specific toxicity >10 µM in sensitive lines like HeLa. To maintain a valid

comparison, both probe and control must be used at 5 µM.

Experimental Protocols
Reconstitution and Storage

Stock Solution: Dissolve powder in high-quality DMSO to 10 mM.

Calculation: For 1 mg of DDR-TRK-1 (MW: 492.5 g/mol ), add ~203 µL of DMSO.

Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Avoid repeated freeze-

thaw cycles.

Stability: Stable for 6 months at -80°C.

Protocol: Cellular Target Engagement (Western Blot)
Objective: Validate that 5 µM DDR-TRK-1 inhibits Collagen-induced DDR1 phosphorylation.

Materials:

DDR1-positive cells (e.g., Panc-1, HCT116, or breast cancer lines).

Ligand: Type I Collagen (Rat tail or Bovine).

DDR-TRK-1 (Probe) and DDR-TRK-1N (Negative Control).[1]

Workflow:

Seeding: Plate cells in 6-well plates (0.5 x 10⁶ cells/well). Starve in serum-free media

overnight (16h) to reduce basal phosphorylation.

Pre-treatment:

Well 1: DMSO Vehicle (0.05%).

Well 2: DDR-TRK-1N (5 µM).[1]
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Well 3: DDR-TRK-1 (5 µM).[1]

Incubate for 1 hour at 37°C.

Stimulation: Add Collagen Type I (final conc. 10–50 µg/mL) to all wells.

Incubate for 2–4 hours at 37°C. (Note: DDR activation kinetics are slower than EGFR; 2h

is often minimum).

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Orthovanadate/NaF). Lyse

in RIPA buffer.

Detection: Western Blot.

Primary Antibody: Phospho-DDR1 (Tyr792) or Phospho-Tyrosine (4G10).

Loading Control: Total DDR1 or GAPDH.

Expected Result:

DMSO + Collagen: Strong Phospho-DDR1 band.

DDR-TRK-1N + Collagen: Strong Phospho-DDR1 band (similar to DMSO).

DDR-TRK-1 + Collagen: Significant reduction or absence of Phospho-DDR1 band.

Diagram 2: Experimental Workflow & Dilution Scheme
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Caption: Serial dilution strategy ensures accurate dosing and minimizes DMSO shock. Final

DMSO concentration should remain <0.1%.

Troubleshooting & Validation
Issue: High Toxicity in Control Wells

Cause: Concentration >10 µM or sensitive cell line (e.g., primary neurons).

Solution: Titrate down to 1 µM or 2.5 µM. Verify DMSO tolerance of the specific cell line.

Issue: No Inhibition of Phosphorylation

Cause: Insufficient pre-incubation time or high ATP levels.

Solution: Increase pre-incubation to 2 hours. Ensure Collagen stimulation is sufficient (verify

with positive control like orthovanadate).

Issue: Inhibition in Negative Control (DDR-TRK-1N)[1]

Cause: Compound degradation or contamination.

Solution: Re-order fresh stock. Verify identity via Mass Spec if possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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